Structural Differentiation from the Most Active InhA Inhibitor in the Quinazolinone Acetamide Class
This compound shares the 2-(4-oxoquinazolin-3(4H)-yl)acetamide core with a series of 28 derivatives evaluated for Mycobacterium tuberculosis InhA inhibition and whole-cell anti-TB activity. The most active compound in the series (Compound 21, featuring a 3,4-dichlorophenyl moiety) achieved an InhA IC50 of 3.12 µM and an MTB MIC of 4.76 µM [1]. The target compound's specific 6-chloro and 4-isopropylphenyl pattern was not among the top hits, indicating that its pharmacological value lies in exploring alternative substitution space within the quinazolinone acetamide class, rather than as a pre-validated lead molecule.
| Evidence Dimension | InhA enzyme inhibition and anti-mycobacterial activity (Class-level comparison) |
|---|---|
| Target Compound Data | Not directly tested in the published study; structural analog within the same 2-(4-oxoquinazolin-3(4H)-yl)acetamide series. |
| Comparator Or Baseline | Compound 21 (most potent series member): MTB InhA IC50 = 3.12 µM; MTB MIC = 4.76 µM; non-cytotoxic at 100 µM against RAW 264.7 cells. |
| Quantified Difference | Not measurable; the target compound represents an uncharacterized structural variant. Its distinct 6-chloro positioning on the quinazolinone ring and 4-isopropylphenyl N-substitution are absent from the optimized lead, offering potential for divergent target engagement or selectivity. |
| Conditions | In vitro enzyme inhibition assay (MTB InhA) and whole-cell activity against drug-sensitive and resistant M. tuberculosis strains; cytotoxicity assessed in RAW 264.7 murine macrophage cell line. |
Why This Matters
For researchers studying structure-activity relationships (SAR) around the quinazolinone acetamide scaffold, this compound provides a key diversification point—a 6-chloro substitution versus the more commonly explored 6-unsubstituted or 6-methoxy variants—potentially unlocking novel binding interactions at InhA or other biological targets.
- [1] Pedgaonkar, G.; Sridevi, J.; Jeankumar, V.; Saxena, S.; Devi, P.; Renuka, J.; Yogeeswari, P.; Sriram, D. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. Eur. J. Med. Chem. 2014, 86, 613-627. View Source
